N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine
CAS No.: 1118787-09-9
Cat. No.: VC7743400
Molecular Formula: C11H20N2O
Molecular Weight: 196.294
* For research use only. Not for human or veterinary use.
![N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine - 1118787-09-9](/images/structure/VC7743400.png)
Specification
CAS No. | 1118787-09-9 |
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Molecular Formula | C11H20N2O |
Molecular Weight | 196.294 |
IUPAC Name | N-(3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene)hydroxylamine |
Standard InChI | InChI=1S/C11H20N2O/c1-11(2,3)13-6-8-4-5-9(7-13)10(8)12-14/h8-9,14H,4-7H2,1-3H3 |
Standard InChI Key | HHZMWBABTWDQKD-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1CC2CCC(C1)C2=NO |
Introduction
Structural Characterization and Nomenclature
The compound’s IUPAC name, 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime, reflects its bicyclic framework. The core structure consists of a seven-membered bicyclo[3.2.1]octane system, where positions 3 and 8 are critical functionalization sites:
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Position 3: A tert-butyl group () is attached to the nitrogen atom, conferring steric bulk and potential metabolic stability .
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Position 8: An oxime group () replaces the carbonyl oxygen of the parent ketone, introducing polarity and reactivity .
The stereochemistry and spatial arrangement of substituents were confirmed via crystallographic data of related compounds, such as tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (PubChem CID 11160507), which shares the bicyclic backbone . Key bond lengths and angles in analogous structures suggest a rigid bicyclic system with moderate torsional flexibility .
Physicochemical Properties
Key properties derived from experimental data include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 196.29 g/mol | |
Physical Form | Powder | |
Purity | 95–97% | |
Storage Temperature | Room temperature (RT) | |
Hazard Statements | H302, H312, H315, H319, H332, H335 |
The compound’s solubility profile is inferred from structural analogs: it is likely soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water due to the hydrophobic tert-butyl group .
Applications in Research
Organic Synthesis
The compound’s oxime group serves as a versatile intermediate for further functionalization, including:
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Reduction to amines: Catalytic hydrogenation converts the oxime to a primary amine.
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Cycloaddition reactions: Participation in [3+2] cycloadditions to form heterocycles .
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Key Differences |
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N-Boc-nortropinone | 185099-67-6 | Boc-protected ketone; lacks oxime |
tert-Butyl 3-hydroxy-8-azabicyclo[...] | 194222-05-4 | Hydroxyl group instead of oxime |
The tert-butyl group in N-{3-tert-butyl-3-azabicyclo...} enhances steric hindrance compared to smaller substituents, potentially improving metabolic stability in drug candidates .
Future Research Directions
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Synthetic Optimization: Development of one-pot methodologies for improved yield and scalability.
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Biological Screening: Evaluation of antimicrobial, anticancer, or neurological activity.
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Crystallographic Studies: Determination of precise three-dimensional structure to guide drug design.
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